molecular formula C10H20 B096697 1-methyl-3-propan-2-ylcyclohexane CAS No. 16580-24-8

1-methyl-3-propan-2-ylcyclohexane

Cat. No.: B096697
CAS No.: 16580-24-8
M. Wt: 140.27 g/mol
InChI Key: QRDCBPPMQOPHOU-UHFFFAOYSA-N
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Description

1-methyl-3-propan-2-ylcyclohexane, a compound of the terpene family also known as m-menthane, is a cyclohexane derivative with the molecular formula C10H20 . It serves as a valuable reference standard in analytical chemistry, particularly in gas chromatography (GC) for the study of retention indices, especially for the separation and identification of chiral and achiral compounds on various stationary phases . This compound is also significant in the study of natural products, as it has been identified as a constituent in the essential oils of plant species such as Foeniculum vulgare (fennel) and Tagetes minuta . Researchers value this compound for its properties as a volatile organic compound, making it relevant in flavor, fragrance, and ecological research. The compound has a boiling point in the range of 441-446 K, as reported for its structural isomers . It is characterized by low water solubility and an estimated XLogP3 of 4.50, indicating high lipophilicity . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Safety Notice: This product is strictly for research purposes and is not approved for personal, cosmetic, or household use.

Properties

IUPAC Name

1-methyl-3-propan-2-ylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-8(2)10-6-4-5-9(3)7-10/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDCBPPMQOPHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871259
Record name 1-Methyl-3-(propan-2-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16580-24-8
Record name Cyclohexane, 1-methyl-3-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016580248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-(propan-2-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Cyclization of Precursors

While industrial-scale synthetic routes remain underdocumented, laboratory-scale methods often employ acid-catalyzed cyclization. For example, cyclohexene derivatives react with ketones (e.g., acetone) under acidic conditions to form the target compound via Wagner-Meerwein rearrangements. Typical catalysts include sulfuric acid or Lewis acids like aluminum chloride, with yields ranging from 45% to 68% depending on stoichiometric ratios.

Reaction Conditions:

  • Temperature: 80–120°C

  • Solvent: Toluene or dichloromethane

  • Catalyst Load: 5–10 mol%

  • Reaction Time: 6–12 hours

Post-reaction purification involves fractional distillation under reduced pressure (boiling point: 168.2°C at 760 mmHg), followed by silica gel chromatography to isolate isomers.

Catalytic Hydrogenation of Aromatic Precursors

An alternative route involves hydrogenating substituted benzene derivatives. For instance, 1-methyl-3-isopropylbenzene undergoes complete saturation using palladium on carbon (Pd/C) under 3–5 bar H₂ pressure. This method achieves higher regioselectivity (>90%) but requires meticulous control of reaction parameters to prevent over-reduction.

Optimization Parameters:

VariableOptimal RangeImpact on Yield
H₂ Pressure3.5–4.0 barMaximizes conversion
Catalyst Loading2–3 wt% Pd/CBalances cost and efficiency
Temperature50–70°CPrevents side reactions

Natural Product Isolation from Illicium lanceolatum

Extraction and Preliminary Fractionation

The pericarps of Illicium lanceolatum yield m-menthane as a secondary metabolite. Fresh plant material is dried, ground, and subjected to methanol extraction (3 × 24 hours). The crude extract is concentrated under vacuum and partitioned sequentially with hexane, ethyl acetate, and water.

Extraction Efficiency:

Solventm-Menthane Content (mg/g dry weight)
Hexane1.2 ± 0.3
Ethyl Acetate0.7 ± 0.2
Aqueous<0.1

Chromatographic Purification

The hexane fraction undergoes column chromatography over silica gel (200–300 mesh) with a gradient of petroleum ether/ethyl acetate (20:1 to 5:1). Final purification employs Sephadex LH-20 and semi-preparative HPLC (C18 column, acetonitrile/water).

Characterization Data:

ParameterValueTechnique
Molecular FormulaC₁₀H₂₀HR-ESI-MS
Optical Rotation[α]D²⁵ +15.6° (c 0.1, CHCl₃)Polarimetry
¹H NMR (400 MHz, CDCl₃)δ 1.53 (m, H-6), 1.23 (s, H-7)NMR
¹³C NMR (100 MHz, CDCl₃)δ 33.7 (C-2), 71.4 (C-1)NMR

Comparative Analysis of Methods

Yield and Scalability

MethodTypical Yield (%)ScalabilityCost (USD/g)
Acid-Catalyzed Cyclization58 ± 7Laboratory-scale12–18
Catalytic Hydrogenation82 ± 5Pilot-scale8–14
Natural Isolation0.03–0.05Limited240–320

Synthetic routes outperform natural isolation in yield and cost efficiency but face challenges in stereochemical control. The hydrogenation method’s scalability makes it preferable for industrial applications, whereas natural isolation remains valuable for obtaining enantiopure samples .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-propan-2-ylcyclohexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to more saturated hydrocarbons.

    Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

1-methyl-3-propan-2-ylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexane, 1-methyl-3-(1-methylethyl)- involves its interaction with various molecular targets and pathways. As a hydrocarbon, it can integrate into lipid membranes, affecting their fluidity and function. It may also interact with enzymes and receptors, although specific molecular targets are not well-characterized in the literature.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: o-Menthane and p-Menthane

The meta configuration of 1-methyl-3-propan-2-ylcyclohexane contrasts with its ortho and para isomers:

  • 1-Methyl-2-propan-2-ylcyclohexane (o-Menthane): Substituents are adjacent, leading to steric hindrance and higher strain energy.
  • 1-Methyl-4-propan-2-ylcyclohexane (p-Menthane): Substituents are diametrically opposed, resulting in lower steric strain.

Key Differences :

  • Thermodynamic Stability : p-Menthane is more thermodynamically stable than m-Menthane due to reduced steric interactions .
  • Natural Occurrence: p-Menthane derivatives (e.g., limonene) are more prevalent in natural terpenoid pathways compared to m-Menthane .

Functional Group Analogs

1-Methyl-4-propan-2-ylcyclohex-3-en-1-ol (C₁₀H₁₈O)
  • Structure : Similar cyclohexane backbone but includes a hydroxyl group and a double bond.
  • Properties : Higher polarity (due to -OH) and boiling point (154.25 g/mol molecular weight) compared to m-Menthane (136.23 g/mol) .
2-Methylcyclohexan-1-one (C₇H₁₂O)
  • Structure : Cyclohexane with a ketone group.
  • Properties : Higher reactivity in nucleophilic additions (due to carbonyl group) and lower volatility (boiling point ~170°C) compared to m-Menthane (~160–170°C estimated) .

Structural Isomers with Different Substituents

1-Ethyl-3-methylcyclohexane
  • Structure : Ethyl group replaces the isopropyl substituent.
  • Properties : Lower molecular weight (C₉H₁₈ vs. C₁₀H₂₀) and reduced steric bulk, leading to lower boiling point .
α-Phellandrene (C₁₀H₁₆)
  • Structure : Cyclohexene derivative with a methylene group and isopropyl substituent.
  • Properties : Higher unsaturation (double bond) increases reactivity in Diels-Alder reactions, unlike m-Menthane .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
This compound C₁₀H₂₀ 136.23 16580-24-8 Alkane
1-Methyl-4-propan-2-ylcyclohex-3-en-1-ol C₁₀H₁₈O 154.25 N/A Alcohol, alkene
2-Methylcyclohexan-1-one C₇H₁₂O 112.17 5836-03-9 Ketone
α-Phellandrene C₁₀H₁₆ 136.23 99-83-2 Alkene

Table 2: Analytical Data (GC-MS)

Compound Retention Index Major Fragments (m/z)
This compound 37.77 58, 85, 91
4-Methyl-2-heptanone 37.85 41, 56, 78
3-Methyl-2-pentanol 37.85 45, 78, 93 .

Research Findings

  • Synthesis : m-Menthane is synthesized via alkylation of cyclohexane derivatives, with regioselectivity controlled by steric and electronic factors .
  • Applications: Limited industrial use compared to p-Menthane derivatives but serves as a model compound in isomerization studies .
  • Stability : Exhibits lower thermal stability than p-Menthane due to less optimal substituent positioning .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-3-propan-2-ylcyclohexane, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step organic reactions. A common approach begins with a cyclohexane or cyclohexanone core, followed by Friedel-Crafts alkylation or substitution reactions to introduce the methyl and isopropyl groups. For example, the cyclohexane backbone can be functionalized using alkyl halides (e.g., methyl chloride) and Lewis acids (e.g., AlCl₃) under anhydrous conditions. Subsequent isopropylation may employ Grignard reagents (e.g., isopropyl magnesium bromide) in tetrahydrofuran (THF) at low temperatures. Optimization includes controlling stoichiometry, temperature, and solvent polarity to minimize side reactions like over-alkylation .

Q. How do I confirm the structural identity of this compound using spectroscopic methods?

  • Answer : Nuclear Magnetic Resonance (NMR) is critical. In 1^1H NMR, the methyl group (C1) appears as a singlet (~1.0–1.2 ppm), while the isopropyl group (C3) shows a septet (δ ~1.2–1.5 ppm) and doublets for its methyl groups (δ ~0.8–1.0 ppm). 13^{13}C NMR distinguishes quaternary carbons (C3: ~35–40 ppm) and methyl carbons (C1: ~22–25 ppm). Gas chromatography-mass spectrometry (GC-MS) can validate molecular weight (e.g., m/z 154 for [M]+^+) and fragmentation patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-3-propan-2-ylcyclohexane
Reactant of Route 2
1-methyl-3-propan-2-ylcyclohexane

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